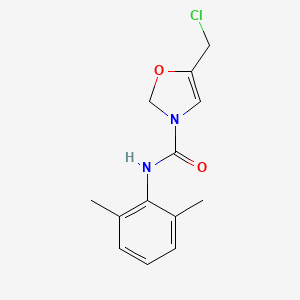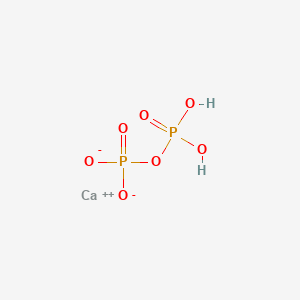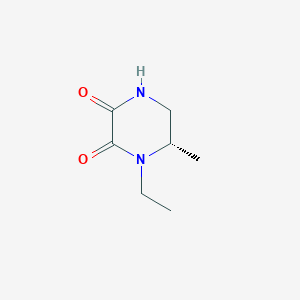![molecular formula C11H14N2O B13817991 Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI) is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrroloquinoxaline family, which is known for its broad spectrum of pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalin-2-ol typically involves multi-step pathways starting from commercially available precursors. One common method involves the use of 2-nitroaniline as a starting material. The synthetic route includes several key steps such as nitration, reduction, cyclization, and functional group modifications . For example, the preparation of (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves a six-step process starting from 2-nitroaniline .
Industrial Production Methods
Industrial production methods for pyrrolo[1,2-a]quinoxalin-2-ol often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as catalyst-free methodologies and visible light-mediated reactions, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[1,2-a]quinoxalin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Common reagents used in the reactions involving pyrrolo[1,2-a]quinoxalin-2-ol include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various catalysts to facilitate cyclization and substitution reactions . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of quinoxalinones, while reduction reactions can yield dihydro derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antiparasitic, antifungal, and antiviral activities.
Medicine: Pyrrolo[1,2-a]quinoxalin-2-ol derivatives have shown promise as anticancer agents, particularly against leukemia.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-a]quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinase CK2 and AKT kinase . The compound’s antiviral and antiparasitic activities are linked to its ability to interfere with the replication and survival of pathogens .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolo[1,2-a]quinoxalin-4-yl
- Pyrrolo[1,2-c]quinazoline
- Indolo[1,2-a]quinoxalin-6(5H)-ones
Uniqueness
Pyrrolo[1,2-a]quinoxalin-2-ol stands out due to its unique combination of biological activities and its versatility in chemical modifications. Unlike some similar compounds, it has shown a broader range of pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(2S,3aR)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-ol |
InChI |
InChI=1S/C11H14N2O/c14-9-5-8-6-12-10-3-1-2-4-11(10)13(8)7-9/h1-4,8-9,12,14H,5-7H2/t8-,9+/m1/s1 |
Clave InChI |
ZECIZWFKUHNOHM-BDAKNGLRSA-N |
SMILES isomérico |
C1[C@@H]2CNC3=CC=CC=C3N2C[C@H]1O |
SMILES canónico |
C1C2CNC3=CC=CC=C3N2CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)













